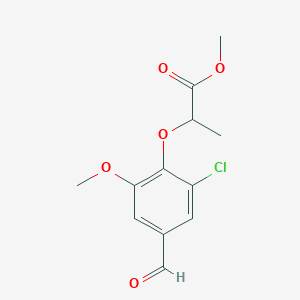![molecular formula C22H25N5O2 B2525349 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide CAS No. 2326263-82-3](/img/structure/B2525349.png)
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an oxane carboxamide group
Mechanism of Action
Mode of action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors .
Biochemical pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
The effects of a compound at the molecular and cellular level will depend on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the attachment of the oxane carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as pyrazolo[1,5-a]pyrimidines, which are explored for their biological activities.
Uniqueness
Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development .
Properties
IUPAC Name |
4-phenyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-16(2)26-27(17(15)3)21-23-13-19(14-24-21)25-20(28)22(9-11-29-12-10-22)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHKGDCLXTJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
![methyl 2-[(2Z)-6-methoxy-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525271.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B2525273.png)

![4-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2525276.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
